Salicylanilide

描述

RN given refers to parent cpd

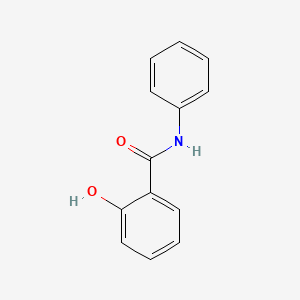

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEDVNSFRWHDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2593-10-4 (hydrochloride salt) | |

| Record name | Salicylanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021784 | |

| Record name | Salicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS] | |

| Record name | Salicylanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Salicylanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-17-2 | |

| Record name | Salicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SALICYLANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALICYLANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP8NEY345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preliminary Screening of Salicylanilide Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline derivative through an amide bond, have garnered significant attention in medicinal chemistry.[1][2] This is due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4] This technical guide provides an in-depth overview of the preliminary screening of these activities, focusing on core experimental protocols, data presentation, and the underlying signaling pathways.

Antimicrobial and Antifungal Activity

Salicylanilides have demonstrated potent activity against a range of microbial pathogens.[2] Their efficacy is particularly notable against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[1][5]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various salicylanilide derivatives against selected bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µmol/L)

| Compound/Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Mycobacterium tuberculosis | Reference |

| This compound Pyrazine-2-carboxylates | ≥ 0.98 | ≥ 0.98 | Not Reported | [5] |

| This compound 4-(Trifluoromethyl)benzoates | ≥ 0.49 | ≥ 0.49 | 0.5 - 32 | [6][7] |

| Chloro-Substituted this compound Derivatives | 0.125–0.5 (mg/mL) | Not Reported | Not Reported | [1] |

Table 2: Antifungal Activity of this compound Derivatives (MIC in µmol/L)

| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Trichophyton mentagrophytes | Reference |

| This compound Pyrazine-2-carboxylates | ≥ 1.95 | ≥ 1.95 | ≥ 1.95 | [5] |

| This compound 4-(Trifluoromethyl)benzoates | ≥ 1.95 | ≥ 0.49 | Not Reported | [8][9] |

| This compound Acetates | 31.25 - 0.49 (µg/mL) | > Fluconazole Standard | 31.25 - 0.49 (µg/mL) | [10] |

| Niclosamide | 0.625–2.5 | Not Reported | Not Reported |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of a compound.[11][12]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]

-

This compound compound stock solution (in DMSO)

-

Sterile diluent (e.g., broth or saline)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.[12] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[13]

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in the microtiter plate.[14]

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well and mix.

-

Transfer 100 µL from the first well to the second, and repeat this serial dilution across the plate.

-

-

Inoculation: Add a standardized volume of the prepared inoculum to each well, except for the sterility control wells.

-

Controls:

-

Growth Control: Wells containing only broth and the inoculum.

-

Sterility Control: Wells containing only broth.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density using a plate reader.

Experimental Workflow: Antimicrobial/Antifungal Screening

Anticancer Activity

Salicylanilides, most notably niclosamide, have emerged as promising anticancer agents.[3][15] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[11]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines.

Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound/Derivative | Glioblastoma (U87) | Head and Neck Cancer | Ovarian Cancer | Reference |

| Substituted Salicylanilides | Significant decrease in viability | Not Reported | Not Reported | [16] |

| Niclosamide | Potent inhibitor | Synergizes with Erlotinib | Potent Wnt/β-catenin inhibitor | [17][18] |

| This compound-Peptide Conjugates | Significantly decreased viability | Not Reported | Not Reported | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified duration (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

Salicylanilides exert their anticancer effects by modulating several critical signaling pathways.

Niclosamide has been shown to inhibit the Wnt/β-catenin pathway, which is often dysregulated in various cancers.[18][21] It promotes the degradation of β-catenin, a key transcriptional coactivator, thereby inhibiting the expression of genes involved in cell proliferation.[22]

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its aberrant activation is common in cancer.[23][24] Some salicylanilides have been shown to inhibit mTOR signaling.[25]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[13][26] Salicylanilides, including niclosamide, can inhibit STAT3 signaling.[17]

Antiviral Activity

Recent studies have highlighted the potential of salicylanilides as broad-spectrum antiviral agents.[4] Notably, niclosamide has shown efficacy against various viruses, including coronaviruses like SARS-CoV-2.[3][7]

Quantitative Data Summary

The following table presents the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) for this compound derivatives against SARS-CoV-2.

Table 4: Antiviral Activity of this compound Derivatives against SARS-CoV-2

| Compound/Derivative | EC50 (µM) | CC50 (µM) | Cell Line | Reference |

| Niclosamide | < 0.1 - 0.28 | 22.1 | Vero E6 | [6][7] |

| This compound Derivative 11 | 0.39 | 2.46 | Vero E6 | [6] |

| This compound Derivative 13 | 0.74 | Not Reported | Not Reported | [6] |

Experimental Protocol: Antiviral Screening Assay

This protocol outlines a general method for screening compounds for antiviral activity against viruses like SARS-CoV-2.[9]

Materials:

-

96-well or 384-well plates

-

Host cell line (e.g., Vero E6, A549-ACE2)

-

Viral stock

-

Culture medium

-

This compound compound stock solution (in DMSO)

-

Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed the host cells in plates and incubate until they form a confluent monolayer.

-

Compound Addition: Add serial dilutions of the this compound compounds to the cells.

-

Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 24-72 hours).

-

Assessment of Antiviral Activity (EC50):

-

Quantify viral replication (e.g., by measuring viral RNA via RT-qPCR or by assessing CPE).

-

The EC50 is the compound concentration that reduces viral replication by 50%.

-

-

Assessment of Cytotoxicity (CC50):

-

In a parallel plate without viral infection, assess cell viability using a reagent like CellTiter-Glo.

-

The CC50 is the compound concentration that reduces cell viability by 50%.

-

-

Selectivity Index (SI): Calculate the SI (CC50/EC50) to evaluate the compound's therapeutic window.

Experimental Workflow: Antiviral Screening

References

- 1. In Vitro Antibacterial and Antifungal Activity of this compound Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 10. This compound Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of mTOR Signaling Pathway Delays Follicle Formation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. Small molecule modulators of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges | Semantic Scholar [semanticscholar.org]

- 24. mTOR signaling pathway and mTOR inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. gutkindlab.org [gutkindlab.org]

- 26. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Novel Salicylanilide Compounds: A Technical Guide for Drug Development Professionals

December 2025

Introduction

Salicylanilides, a class of compounds characterized by a 2-hydroxybenzamide scaffold, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2] Historically used as anthelmintic agents in both human and veterinary medicine, recent research has illuminated their potential as potent anticancer and antimicrobial agents.[3] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of novel salicylanilide compounds. The document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further investigation and development of this promising class of therapeutic agents.

Core Mechanisms of Action

Novel this compound compounds exert their biological effects through a variety of mechanisms, primarily by modulating key cellular signaling pathways implicated in cancer and microbial pathogenesis. The most prominent mechanisms include the inhibition of Wnt/β-catenin, mTOR, and STAT3 signaling pathways.[3][4]

Wnt/β-catenin Signaling Pathway

The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. Salicylanilides, most notably Niclosamide, have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.[3] The proposed mechanism involves the disruption of the downstream signaling cascade that ultimately prevents the translocation of β-catenin into the nucleus and the subsequent transcription of target genes involved in cell growth and proliferation.

References

- 1. mdpi.com [mdpi.com]

- 2. New this compound Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Screening of Novel Salicylanilide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel salicylanilide derivatives and the initial screening methodologies employed to evaluate their therapeutic potential. Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3] This document details common synthetic protocols, summarizes quantitative biological data, and illustrates key signaling pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of a substituted salicylic acid with a substituted aniline.[4] Modifications to both the salicylic acid and aniline moieties, as well as the phenolic hydroxyl group, have been explored to generate diverse chemical libraries for screening.

General Synthesis via Acid Chloride

A common and efficient method for synthesizing salicylanilides is through the reaction of a salicyloyl chloride with an appropriate aniline.

Experimental Protocol:

-

Preparation of Salicyloyl Chloride: Salicylic acid is refluxed with thionyl chloride (SOCl₂), often in an inert solvent like toluene, until the reaction is complete. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude salicyloyl chloride.

-

Amide Bond Formation: The synthesized salicyloyl chloride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The solution is cooled in an ice bath.

-

A solution of the desired substituted aniline in the same solvent is added dropwise to the cooled salicylolyl chloride solution, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to yield the pure this compound derivative.

Synthesis using Phosphorus Trichloride

Another established method involves the direct condensation of a salicylic acid and an aniline using phosphorus trichloride (PCl₃) in a high-boiling point solvent like xylene.[4]

Experimental Protocol:

-

A mixture of the substituted salicylic acid and the substituted aniline is suspended in xylene.

-

Phosphorus trichloride is added dropwise to the suspension with stirring.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.[4]

Synthesis of this compound Esters (Prodrugs)

To improve physicochemical properties, the phenolic hydroxyl group of salicylanilides can be esterified.[2][5]

Experimental Protocol:

-

The parent this compound is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF).

-

The desired carboxylic acid (e.g., 4-formylbenzoic acid) is added to the solution.[5]

-

The solution is cooled, and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is added portion-wise.[3][5]

-

The reaction is stirred at a low temperature for a few hours and then allowed to proceed at a slightly higher temperature overnight.[3]

-

The resulting precipitate (dicyclohexylurea) is filtered off, and the filtrate is worked up by extraction and purified by chromatography.

Initial Screening of this compound Derivatives

The initial screening of newly synthesized this compound derivatives is crucial to identify lead compounds for further development. The screening assays are chosen based on the desired therapeutic application, most commonly antimicrobial and anticancer activities.

Antimicrobial Activity Screening

This compound derivatives have shown significant activity against a range of pathogens, including bacteria and fungi.[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, or Candida albicans) is prepared in a suitable broth medium.[6][8]

-

Serial Dilution of Compounds: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates containing the appropriate broth medium.

-

Inoculation: The microbial inoculum is added to each well of the microtiter plates.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][6]

Anticancer Activity Screening

The anticancer potential of salicylanilides is often evaluated by assessing their cytotoxicity against various cancer cell lines.[5][9]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., U87 glioblastoma, A549 lung carcinoma) are cultured in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics.[3][5]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized this compound derivatives, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few more hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The quantitative data from the initial screening are summarized in the tables below for easy comparison.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4',5-dihalo-2'-methylsalicylanilides | Eumycetes | 0.8 | [4] |

| This compound Acetates | Trichophyton mentagrophytes | 0.49 - 31.25 | [8] |

| 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate | Mycobacterium tuberculosis | 0.5 - 32 µmol/L | [6] |

| 5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate | Gram-positive bacteria | ≥ 0.98 µmol/L | [7] |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 2 µM | [10] |

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| p-O-alkyl this compound (5d) | A431 | 0.30 | [11] |

| p-O-alkyl this compound (5b) | HCT-116 | 0.45 | [11] |

| Niclosamide | Glioblastoma (U87) | Varies | [3] |

| This compound 4-formylbenzoates | Glioblastoma (U87) | Varies | [5] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often attributed to their interaction with various cellular signaling pathways.[1][9][12]

Signaling Pathways

Salicylanilides have been shown to modulate several key signaling pathways implicated in cancer and other diseases.[1][9] These include the mTOR, EGFR, and Wnt/β-catenin pathways.[1][9]

Caption: Key signaling pathways modulated by this compound derivatives.

Experimental Workflows

The overall process of synthesizing and screening novel this compound derivatives can be visualized as a structured workflow.

Caption: General workflow for synthesis and screening of salicylanilides.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New this compound Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of this compound Derivatives. II [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antibacterial and antifungal activity of this compound benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of p-O-Alkyl this compound Derivatives as Novel EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of the Salicylanilide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The salicylanilide core, a deceptively simple chemical scaffold, is experiencing a resurgence of interest within the therapeutic landscape. Historically recognized for its anthelmintic properties, this versatile structure is now being explored for a wide range of applications, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth technical overview of the therapeutic potential of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used to elucidate their effects.

A Multifaceted Mechanism of Action

Salicylanilides exert their biological effects through a variety of mechanisms, often impacting multiple cellular processes simultaneously. This pleiotropic activity contributes to their broad therapeutic potential but also necessitates a thorough understanding for targeted drug development. The primary mechanisms of action include:

-

Mitochondrial Uncoupling: Salicylanilides are potent uncouplers of oxidative phosphorylation.[1][2] As weak acids, they act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient essential for ATP synthesis.[2][3] This disruption of the mitochondrial membrane potential leads to increased oxygen consumption and can induce metabolic reprogramming and apoptosis.[3]

-

Modulation of Key Signaling Pathways: Salicylanilides have been shown to interfere with several critical signaling cascades implicated in disease pathogenesis. These include:

-

STAT3 Signaling: Salicylanilides, such as niclosamide, are well-established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] They can reduce the phosphorylation of STAT3 at Tyr705, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[4]

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is another target of this compound action. Some derivatives can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5][6] This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the activation of pro-inflammatory and anti-apoptotic genes.[5][6]

-

mTORC1 Signaling: The mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, can be inhibited by some salicylanilides.[7][8] This inhibition can lead to G1-phase cell-cycle arrest and apoptosis.[7]

-

Wnt/β-catenin Signaling: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Salicylanilides have been shown to downregulate the transcriptional activity of β-catenin/TCF-responsive genes, contributing to their anti-cancer effects.[9]

-

Quantitative Biological Activity

The following tables summarize the reported in vitro activities of various this compound derivatives against cancer cell lines and microbial strains. These data highlight the therapeutic potential of this chemical class and provide a basis for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| This compound 4-(trifluoromethyl)benzoates | THP-1 | Cytotoxicity | Cell Viability | 1.4 to >10 µM | [10] |

| Sal, SalBenz-1, SalBenz-2, SalPyr-7, SalPyr-2, Niclosamide | U87 Glioblastoma | Cytotoxicity | Cell Growth Inhibition | 0.7–1.2 μM | [11][12] |

| This compound Acetates | HCT-8 | Cytotoxicity | Cell Viability | Not specified | [13] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | Assay | Endpoint | MIC/MBC Value | Reference |

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Broth Microdilution | Minimum Inhibitory/Bactericidal Concentration | 0.125–1.0 mg/mL | [10] |

| This compound 4-(trifluoromethyl) benzoates | Gram-positive bacteria (including MRSA) | Broth Microdilution | Minimum Inhibitory Concentration | ≥ 0.49 µmol/L | [10] |

| This compound Acetates | Trichophyton mentagrophytes | Broth Microdilution | Minimum Inhibitory Concentration | 0.49 to 31.25 µg/mL | [13] |

| This compound Acetates | Aspergillus fumigatus, Absidia corymbifera | Broth Microdilution | Minimum Inhibitory Concentration | Higher activity than fluconazole | [13] |

| This compound Acetates | Mycobacterium tuberculosis, M. avium, M. kansasii | Broth Microdilution | Minimum Inhibitory Concentration | Expressed as MIC [μmol/L] | [13] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes influenced by salicylanilides, the following diagrams illustrate key signaling pathways and a general experimental workflow for their evaluation.

Caption: Mitochondrial uncoupling by salicylanilides.

Caption: Inhibition of the STAT3 signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the mTORC1 signaling pathway.

Caption: Modulation of the Wnt/β-catenin pathway.

Caption: A typical drug screening workflow.

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to evaluate the therapeutic potential of this compound derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)[14][15]

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[14]

-

96-well microtiter plates

-

Test this compound compounds

-

Appropriate cell line and culture medium

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][16] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Prostaglandin E2 (PGE2) Competitive ELISA

This assay is used to quantify the levels of PGE2, a key inflammatory mediator, in cell culture supernatants. A decrease in PGE2 production can indicate the anti-inflammatory activity of the test compounds.

Materials:

-

PGE2 ELISA Kit (containing a pre-coated microplate, PGE2 standards, HRP-conjugated PGE2, substrate solution, stop solution, and wash buffer)

-

Cell culture supernatants from cells treated with this compound compounds

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[17][18][19][20][21] This typically involves diluting the wash buffer and preparing a standard curve from the provided PGE2 stock solution.

-

Assay Setup: Add 50 µL of each standard, control, and cell culture supernatant sample to the appropriate wells of the pre-coated microplate.[17][20]

-

Competitive Binding: Immediately add 50 µL of the HRP-conjugated PGE2 solution to each well.[17][20] Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).[17] During this incubation, the PGE2 in the samples will compete with the HRP-conjugated PGE2 for binding to the capture antibody.

-

Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the diluted wash buffer to remove unbound reagents.[17]

-

Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.[20]

-

Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction. The color in the wells will change, typically from blue to yellow.[20]

-

Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader.[17][20]

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The concentration of PGE2 in the samples is inversely proportional to the measured absorbance. Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Determine the percentage of inhibition of PGE2 production for each compound concentration compared to the stimulated control.

Conclusion

The this compound core structure represents a privileged scaffold in medicinal chemistry, with a diverse and potent range of biological activities. The mechanisms of action, including mitochondrial uncoupling and modulation of key signaling pathways, provide a solid foundation for the rational design of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the preclinical promise of salicylanilides into clinically effective treatments.

References

- 1. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. New this compound Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. atcc.org [atcc.org]

- 17. cloud-clone.com [cloud-clone.com]

- 18. file.elabscience.com [file.elabscience.com]

- 19. elkbiotech.com [elkbiotech.com]

- 20. benchchem.com [benchchem.com]

- 21. arigobio.cn [arigobio.cn]

Physicochemical Properties of Newly Synthesized Salicylanilide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salicylanilides, a class of compounds known for their wide spectrum of biological activities, continue to be a focal point in medicinal chemistry.[1][2][3] Recent research has led to the synthesis of novel analogs with enhanced physicochemical properties, aiming for improved bioavailability and therapeutic efficacy. This guide provides an in-depth overview of the core physicochemical characteristics of these newly developed salicylanilide derivatives, detailed experimental protocols for their characterization, and a visual representation of relevant biological pathways and experimental workflows.

Quantitative Physicochemical Data

The development of effective drug candidates hinges on the optimization of their physicochemical properties. Key parameters such as lipophilicity, solubility, and molecular weight are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Below are summarized data for several classes of newly synthesized this compound analogs.

This compound Acetates

Introduction of an acetyl group to the phenolic moiety of salicylanilides has been explored to modify their physicochemical properties.[4] The lipophilicity of these compounds, a crucial factor for membrane permeability, has been determined experimentally.

| Compound ID | Substituents | Calculated log P (ACD/LogP) | Experimentally Determined log K |

| 1a | 4-Cl | 4.88 | 0.51 |

| 1b | 3-Cl | 4.96 | 0.57 |

| 1c | 4-Br | 5.12 | 0.61 |

| 1d | 4-CF₃ | 5.25 | 0.63 |

| 1e | 3,4-diCl | 5.51 | 0.72 |

| 2a | 4-Cl (Acetylated) | 4.67 | 0.38 |

| 2b | 3-Cl (Acetylated) | 4.75 | 0.44 |

| 2c | 4-Br (Acetylated) | 4.91 | 0.48 |

| 2d | 4-CF₃ (Acetylated) | 5.04 | 0.51 |

| 2e | 3,4-diCl (Acetylated) | 5.30 | 0.59 |

Data sourced from a study on this compound acetates. The log K values were determined by RP-HPLC.[4]

Chloro-Substituted this compound Derivatives

Novel chloro-substituted this compound esters and hydrazides have been synthesized and evaluated for their antibacterial properties.[5] Their physicochemical characteristics, including melting point and yield, provide insights into their solid-state properties.

| Compound ID | Derivative Type | Yield (%) | Melting Point (°C) |

| EE2 | Ethyl Ester | 84 | 71–72 |

| EM2 | Methyl Ester | 89 | 80–81 |

| H2 | Hydrazide | 72 | 179–180 |

| EE4 | Ethyl Ester | 92 | 102–103 |

| EM4 | Methyl Ester | 97 | 124–125 |

| H4 | Hydrazide | 65 | 208–210 |

Data from the synthesis of novel chloro-substituted this compound derivatives.[5]

This compound-Based Peptidomimetics

To enhance biological activity and target specificity, salicylanilides have been modified into peptidomimetics.[6] The lipophilicity and other molecular properties of these compounds are crucial for their interaction with biological targets.

| Compound ID | R Substituent | MW | HBD | HBA | log k | log D₇.₄ |

| 3a | (S)-CH(CH₃)₂ | 491.93 | 3 | 4 | 3.39 | 2.89 |

| 3b | (S)-CH₂CH(CH₃)₂ | 505.95 | 3 | 4 | 3.65 | 3.23 |

| 3c | (S)-CH(CH₃)CH₂CH₃ | 505.95 | 3 | 4 | 3.69 | 3.28 |

| 3d | (S)-Bn | 539.98 | 3 | 4 | 3.67 | 3.42 |

| 3e | (S)-(CH₂)₂SCH₃ | 524.02 | 3 | 5 | 3.35 | 3.01 |

| 3f | (S)-CH₂-cyclohexyl | 545.02 | 3 | 4 | 4.15 | 3.94 |

MW: Molecular Weight, HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors. Data from a study on this compound-based peptidomimetics.[6]

Hybrid this compound Compounds

The solubility and partition coefficients of novel hybrid compounds containing a this compound moiety have been investigated to assess their potential for oral absorption.[7][8]

| Substituent | Aqueous Solubility (mol·L⁻¹) | logP (1-octanol/buffer pH 7.4) |

| -CH₃ | 1.98 x 10⁻³ | 2.50 |

| -F | 1.15 x 10⁻³ | 2.40 |

| -Cl | 0.67 x 10⁻⁴ | 1.65 |

Data from an experimental examination of solubility and lipophilicity of novel bioactive hybrid compounds.[7][8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the characterization of newly synthesized this compound analogs.

Synthesis of this compound Derivatives

General Procedure for Microwave-Assisted Synthesis: [5] Substituted salicylic acids and anilines are used as starting materials. The synthesis is often carried out in a microwave reactor, which offers higher yields and is more environmentally friendly compared to conventional heating methods.[5]

Synthesis of this compound Acetates: [4] The acetyl group is introduced onto the phenolic moiety of the this compound core. This is typically achieved through acetylation of the starting salicylanilides, which can be prepared from the reaction of substituted salicylic acids and anilines with PCl₃ in a microwave reactor.[4]

Physicochemical Property Determination

Lipophilicity (log K) by RP-HPLC: [4] The lipophilicity of the synthesized compounds is determined by reversed-phase high-performance liquid chromatography (RP-HPLC). The capacity factor (K) is measured, and the logarithm of this value (log K) is used as a measure of lipophilicity.[4] This method provides a high-throughput alternative to the traditional shake-flask method.

Solubility and Partition Coefficient (Shake-Flask Method): [7][8][9] The solubility of the compounds is determined in various pharmaceutically relevant solvents, such as buffer solutions at different pH values (e.g., pH 2.0 and 7.4) and 1-octanol.[7][8] The partition coefficient (logP) between 1-octanol and a buffer solution (e.g., pH 7.4) is determined using the classic shake-flask method, which involves dissolving the compound in a biphasic system and measuring its concentration in each phase.[7][8][9]

Stability Studies: [1][2] The stability of the this compound derivatives is monitored using analytical RP-HPLC. The degradation of the compound is followed over time by measuring the peak area at a specific wavelength (e.g., 280 nm).[1][2]

Structural and Purity Analysis

Spectroscopic and Chromatographic Techniques: The identity and purity of the synthesized compounds are confirmed using a combination of analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.[5][11]

-

Mass Spectrometry (MS): To confirm the molecular weight.[2]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the compounds.[1][2]

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, depict key concepts related to the study of this compound analogs.

Signaling Pathways Modulated by this compound Analogs

Salicylanilides exert their biological effects through various mechanisms, including the induction of autophagy and the inhibition of key signaling pathways in cancer cells.

References

- 1. New this compound Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study of Biological Activities and ADMET-Related Properties of this compound-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

In Silico Prediction of Salicylanilide Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides are a versatile class of compounds known for their wide range of biological activities, including anthelmintic, antimicrobial, and anticancer properties.[1][2] The repurposing of existing drugs, such as the salicylanilide niclosamide, for new therapeutic indications has gained significant traction, particularly in oncology.[1] A crucial step in this process is the identification of the molecular targets through which these compounds exert their effects. In silico, or computational, methods offer a rapid and cost-effective approach to predict these biological targets, thereby guiding further experimental validation and drug development efforts.[3]

This technical guide provides an in-depth overview of the core in silico methodologies for predicting the biological targets of salicylanilides. It is designed for researchers, scientists, and drug development professionals, offering a summary of known targets, detailed experimental protocols for key computational methods, and visualizations of relevant signaling pathways.

Known Biological Targets of Salicylanilides

Salicylanilides are known to modulate a variety of biological targets and signaling pathways, contributing to their diverse pharmacological effects. The anticancer properties of these compounds are often attributed to their ability to interfere with multiple signaling cascades crucial for tumor growth and survival.[1][2] Below is a summary of some of the key biological targets and pathways affected by salicylanilides, with a focus on quantitative data where available.

| This compound Derivative | Biological Target/Pathway | Cell Line/System | Quantitative Data (IC50/Kd) | Reference(s) |

| Niclosamide | Wnt/β-catenin signaling | Ls174T cells (colorectal cancer) | IC50: 0.34 ± 0.08 μM (TOPFlash assay) | [4] |

| Niclosamide | Wnt/β-catenin signaling | HCT116, DLD-1 (colorectal cancer) | IC50 values ranging from 0.31 to 2.0 μM for inhibition of proliferation | [5] |

| Niclosamide | Wnt Co-receptor LRP6 | PC-3, DU145 (prostate cancer); MDA-MB-231, T-47D (breast cancer) | IC50 < 1 µM for proliferation inhibition | [6] |

| Niclosamide | STAT3 Signaling | Du145 (prostate cancer) | IC50: 0.7 μM (proliferation), 0.1 μM (colony formation) | [7] |

| Niclosamide | STAT3-DNA binding | In vitro fluorescence polarization assay | IC50: 219 ± 43.4 μM | [8] |

| Niclosamide | STAT3-DNA binding | Microscale thermophoresis (MST) assay | Kd = 281 ± 55 μM | [8] |

| Niclosamide Analog 11 | Proliferation | A2780ip2, SKOV3ip1 (ovarian cancer) and resistant derivatives | IC50 range: 0.41 - 1.86 μM | [9] |

| Niclosamide Analog 32 | Proliferation | A2780ip2, SKOV3ip1 (ovarian cancer) and resistant derivatives | IC50 range: 0.41 - 1.86 μM | [9] |

| MQ021 (Niclosamide Analog) | STAT3-DNA binding | Microscale thermophoresis (MST) assay | Kd = 155 ± 59 μM |

In Silico Target Prediction Methodologies

A variety of computational methods can be employed to predict the biological targets of salicylanilides. These can be broadly categorized as ligand-based and structure-based approaches.

Reverse Docking

Reverse docking, also known as inverse docking, is a structure-based approach where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[10][9][11][12][13][14] This method is particularly useful when the biological target of a compound is unknown.[12][14]

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based method that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target.[8][15][16] This model can then be used to screen large compound databases for molecules that fit the pharmacophore, thereby identifying potential new ligands for a given target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a ligand-based computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[17] By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds.[17]

Experimental Protocols

This section provides detailed, generalized protocols for the key in silico experiments discussed above. These protocols are intended as a guide and may require optimization based on the specific software and hardware used.

Protocol 1: Molecular Docking of a this compound Derivative using AutoDock

This protocol outlines the general steps for performing molecular docking of a this compound derivative against a known protein target using the AutoDock suite.[18][19][20]

-

Preparation of the Protein Structure:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.[21]

-

Add polar hydrogen atoms to the protein structure.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT format.

-

-

Preparation of the this compound Ligand:

-

Obtain the 2D or 3D structure of the this compound derivative.

-

Use a molecule editor to generate a 3D conformation of the ligand.

-

Minimize the energy of the ligand structure.

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the active site of the protein, typically centered on the co-crystallized ligand or predicted binding pocket.

-

Generate a grid parameter file that defines the dimensions and center of the docking box.

-

Run AutoGrid to pre-calculate the grid maps for different atom types.[19]

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results, which include the binding energies and poses of the ligand.

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).[19]

-

Visualize the lowest energy and most populated clusters to understand the binding interactions between the this compound and the protein target.

-

Protocol 2: Reverse Docking Workflow for this compound Target Identification

This protocol provides a conceptual workflow for performing reverse docking to identify potential targets for a this compound compound.[10][9][11][12][13][14][23]

-

Ligand Preparation:

-

Prepare the 3D structure of the this compound of interest, ensuring correct protonation and tautomeric states at physiological pH.

-

Perform energy minimization of the ligand structure.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. This can be a curated set of proteins from a specific family or a comprehensive database of the human proteome.

-

Prepare each protein structure by removing water and other non-protein atoms, adding hydrogens, and assigning charges.

-

-

Automated Docking:

-

For each protein in the database, define the binding site. This can be done by identifying known active sites or using pocket detection algorithms.

-

Systematically dock the prepared this compound ligand into the defined binding site of every protein in the database.

-

-

Scoring and Ranking:

-

Calculate the binding affinity or docking score for each protein-ligand interaction.

-

Rank the proteins based on their predicted binding affinities for the this compound.

-

-

Post-processing and Filtering:

-

Filter the ranked list of potential targets based on biological relevance to the observed phenotype of the this compound.

-

Perform enrichment analysis to identify over-represented pathways or protein families among the top-ranked hits.

-

-

Experimental Validation:

-

Select the most promising predicted targets for experimental validation through in vitro binding assays or functional assays.[15]

-

Protocol 3: Ligand-Based Pharmacophore Modeling and Virtual Screening

This protocol outlines the steps for creating a ligand-based pharmacophore model and using it for virtual screening to find new potential targets or active compounds.[8][15][16][24]

-

Training Set Selection:

-

Collect a set of structurally diverse molecules with known activity against a specific target of interest for salicylanilides.

-

Divide the dataset into a training set for model generation and a test set for validation.[16]

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformations for each molecule in the training set.[8]

-

-

Pharmacophore Model Generation:

-

Align the conformations of the active molecules in the training set to identify common chemical features.

-

Generate pharmacophore hypotheses based on the common features, which may include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[11]

-

Score and rank the generated hypotheses based on how well they map to the active molecules and exclude the inactive ones.

-

-

Pharmacophore Model Validation:

-

Validate the best pharmacophore model using the test set of compounds. A good model should be able to distinguish between active and inactive compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen a large database of chemical compounds.[11]

-

Retrieve the compounds that fit the pharmacophore model.

-

-

Hit Filtering and Experimental Testing:

-

Filter the retrieved hits based on drug-likeness properties (e.g., Lipinski's rule of five) and visual inspection.

-

Select the most promising candidates for experimental testing.

-

Protocol 4: 3D-QSAR Analysis of this compound Derivatives

This protocol describes a general workflow for conducting a 3D-QSAR study on a series of this compound derivatives to understand their structure-activity relationships.[17][25][26][27][28][29]

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values) against a specific target or cell line.

-

Divide the dataset into a training set for model building and a test set for external validation.[25]

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset.

-

Align the molecules based on a common scaffold or a template molecule.[25]

-

-

Calculation of Molecular Fields:

-

Place the aligned molecules in a 3D grid.

-

Calculate steric and electrostatic fields around each molecule at the grid points. This is a key step in methods like Comparative Molecular Field Analysis (CoMFA).

-

-

QSAR Model Generation:

-

Use a statistical method, such as Partial Least Squares (PLS), to correlate the calculated field values (independent variables) with the biological activities (dependent variable).

-

Generate a QSAR model that can predict the activity of new compounds based on their molecular fields.

-

-

Model Validation:

-

Perform internal validation using methods like leave-one-out cross-validation to assess the robustness of the model.

-

Perform external validation by predicting the activities of the compounds in the test set and comparing them with their experimental values.[25]

-

-

Interpretation of Contour Maps:

-

Generate 3D contour maps to visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

-

Use these maps to guide the design of new, more potent this compound derivatives.

-

Mandatory Visualizations

Signaling Pathways Modulated by Salicylanilides

Salicylanilides have been shown to interfere with several key signaling pathways implicated in cancer.[1][2] The following diagrams, generated using the DOT language, illustrate these pathways.

Figure 1: A general workflow for in silico prediction of biological targets.

Figure 2: The canonical Wnt/β-catenin signaling pathway.

Figure 3: The mTORC1 signaling pathway.

Figure 4: The JAK/STAT3 signaling pathway.

Figure 5: The canonical NF-κB signaling pathway.

Figure 6: The Notch signaling pathway.

Conclusion

The in silico prediction of biological targets is a powerful and indispensable tool in modern drug discovery and repurposing. For a versatile class of compounds like salicylanilides, these computational approaches provide a rational framework for understanding their polypharmacology and for identifying novel therapeutic opportunities. By integrating various in silico methods, from reverse docking to pharmacophore modeling and QSAR, researchers can generate robust hypotheses about the molecular mechanisms of action of salicylanilides. This guide provides a foundational understanding of these techniques and their application, with the ultimate goal of accelerating the translation of promising compounds from the bench to the clinic. The experimental validation of in silico predictions remains a critical step to confirm the computationally generated hypotheses.[15]

References

- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Integrated Bioinformatics Study of a Novel Niclosamide Derivative, NSC765689, a Potential GSK3β/β-Catenin/STAT3/CD44 Suppressor with Anti-Glioblastoma Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]

- 28. QSAR analysis of salicylamide isosteres with the use of quantum chemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Salicylanilide's Antimicrobial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides, a class of compounds derived from the amide linkage of salicylic acid and an aniline, have a rich and multifaceted history as potent antimicrobial agents. First utilized in the 1940s for their antifungal properties, their application has since expanded to encompass antibacterial, antimycobacterial, anthelmintic, and antiviral activities. This technical guide provides a historical perspective on the discovery of these properties, detailing the key milestones, experimental findings, and the evolution of our understanding of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the enduring legacy and future potential of this versatile chemical scaffold.

Early Discovery and Antifungal Applications (1940s-1950s)

The first documented therapeutic use of salicylanilides as antimicrobial agents dates back to the 1940s. The primary application during this era was in the topical treatment of fungal infections of the skin and scalp.

A seminal report by J. M. Felsher in 1948 detailed the use of salicylanilide in the therapy of tinea capitis, commonly known as scalp ringworm.[1] This early work established the precedent for the clinical use of salicylanilides against pathogenic fungi. While the full text of this foundational study is not widely available in digital archives, subsequent research and reviews confirm its role in pioneering the use of this compound class for topical fungal infections.

Early Experimental Approach

The experimental protocols of this era were rudimentary by modern standards. In vitro testing typically involved observing the inhibition of fungal growth on agar plates impregnated with the test compound. Clinical efficacy was the primary endpoint, with successful treatment of infections like tinea capitis providing the main evidence for antimicrobial activity.

Expansion into Antibacterial Agents and Topical Antiseptics (1960s)

The 1960s saw a significant expansion in the recognized antimicrobial spectrum of salicylanilides, particularly with the development of halogenated derivatives. These compounds found widespread use as active ingredients in antiseptic soaps and topical antibacterial products. Key compounds from this period include tribromsalan (3,4',5-tribromothis compound), dibromsalan (4',5-dibromothis compound), and bithionol (a related bridged diphenyl sulfide).

A pivotal, albeit not fully accessible, study by Lange and Anderson in 1966 described the synthesis and antibacterial evaluation of various halogenated and cyclic salicylanilides.[2] Their work utilized a "densitometric minimum inhibitory concentration technique," indicating a move towards more quantitative assessments of antibacterial potency. These halogenated salicylanilides were particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, which made them ideal candidates for skin antiseptics.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the earliest studies has proven challenging due to limited access to full-text historical articles. However, data from slightly later publications and reviews of the period allow for a representative summary of the activity of these compounds. The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for prominent halogenated salicylanilides from that era against Staphylococcus aureus.

| Compound | Chemical Structure | Test Organism | Typical MIC (µg/mL) |

| Tribromsalan | 3,4',5-tribromothis compound | Staphylococcus aureus | 0.1 - 1.0 |

| Dibromsalan | 4',5-dibromothis compound | Staphylococcus aureus | 0.5 - 2.0 |

| Bithionol | 2,2'-Thiobis(4,6-dichlorophenol) | Staphylococcus aureus | 0.1 - 1.0 |

Note: These values are compiled from various sources reviewing the activity of topical antimicrobials from the 1960s and 1970s. Exact values varied based on the specific strain and testing methodology.

Representative Experimental Protocol: Agar Diffusion Assay (1960s)

The following is a generalized protocol for the agar diffusion method, a common technique during the 1960s for evaluating the efficacy of antibacterial agents in soaps.

-

Preparation of Inoculum: A fresh culture of the test organism (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specified turbidity.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with the bacterial suspension using a sterile swab.

-

Application of Test Material:

-

Paper discs impregnated with a known concentration of the this compound derivative are placed on the agar surface.

-

Alternatively, for testing soap formulations, a "ditch-plate" method could be used, where a channel is cut into the agar and filled with a solution of the antiseptic soap.

-

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Collection: The diameter of the zone of inhibition (the clear area around the disc or ditch where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.

Elucidation of Mechanisms of Action: An Evolving Picture

The understanding of how salicylanilides exert their antimicrobial effects has evolved significantly since their initial discovery.

Early Hypothesis: Uncoupling of Oxidative Phosphorylation

For many years, the primary accepted mechanism of action for salicylanilides, particularly the halogenated anthelmintics like niclosamide (discovered in 1953), was the uncoupling of oxidative phosphorylation.[1] This process disrupts the mitochondrial or bacterial cell membrane's proton gradient, which is essential for ATP synthesis. By acting as protonophores, they transport protons across the membrane, dissipating the proton motive force (PMF) and leading to a depletion of cellular energy and eventual cell death.

Caption: Uncoupling of Oxidative Phosphorylation by Salicylanilides.

A New Paradigm: Inhibition of Two-Component Systems (1998)